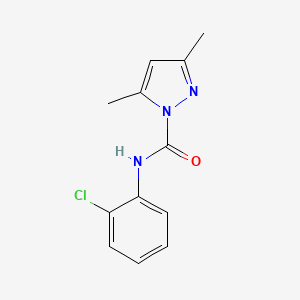
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DFB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide has also been found to exhibit antitumor, antibacterial, and antifungal activities. 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, one of the main limitations of 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the study of 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide. One area of interest is the development of new drugs based on the structure of 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide for the treatment of pain and inflammation-related disorders. Another area of interest is the study of the mechanism of action of 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide and its effects on various biochemical pathways. Additionally, further research is needed to explore the potential applications of 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide in the treatment of cancer and other diseases.
Synthesis Methods
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide can be synthesized through several methods, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting 2-methoxybenzoyl chloride with 3,4-difluoroaniline and 5-chloro-2-aminobenzamide. The resulting product is then purified through recrystallization.
Scientific Research Applications
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-9-3-4-11(16)12(17)7-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXMOLVVXQCQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)
![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)

![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)